GAT1 Binding Affinity by Meta-Substitution
The meta isomer demonstrates binding to human and mouse GAT1 with Ki values of 1.10 µM and 1.07 µM, respectively, and functional inhibition IC50 values of 4.17 µM (human) and 3.39 µM (mouse) [1]. In contrast, no equivalent GAT1 binding data is publicly available for the para isomer (ethyl 4-(3-chlorobenzamido)benzoate) or the des-chloro analog (ethyl 3-benzamidobenzoate). This positions the meta isomer as a defined starting point for GABA transporter studies where the para isomer cannot be assumed to replicate the binding profile.
| Evidence Dimension | GAT1 binding affinity |
|---|---|
| Target Compound Data | Ki: 1.07 µM (mouse) / 1.10 µM (human); IC50: 3.39 µM (mouse) / 4.17 µM (human) |
| Comparator Or Baseline | para isomer: no GAT1 data in public domain |
| Quantified Difference | Not calculable (comparator data unavailable) |
| Conditions | Competitive MS binding (Ki) and [3H]GABA uptake (IC50) in HEK293 cells expressing mouse/human GAT1 |
Why This Matters
Demonstrates a target-specific activity fingerprint that cannot be automatically extrapolated to the para isomer, guiding compound selection for GABAergic target screening.
- [1] BindingDB. (n.d.). BDBM50063508 (CHEMBL3398500) – GAT1 Ki and IC50 data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 View Source
